molecular formula C17H14FN3S B2860030 4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide CAS No. 478260-76-3

4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide

Cat. No. B2860030
CAS RN: 478260-76-3
M. Wt: 311.38
InChI Key: OUNFOSUCOMUMOF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molluscicidal Activity

Compounds related to triazines, such as fluorine/phosphorus substituted 1,2,4-triazinones, have been synthesized and investigated for their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This demonstrates the use of such compounds in developing treatments for parasitic diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

High-Performance Materials

Triazine-based compounds have been incorporated into polymers to improve their thermal and mechanical properties. These materials are studied for their potential in high-temperature applications and as components in advanced composites and membranes (Tigelaar, Palker, Jackson, Anderson, Wainright, & Savinell, 2009), (Yu, Liu, Wang, Gu, & Jian, 2009).

Antioxidant and Antimicrobial Agents

Novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties have been synthesized and evaluated as antioxidants, indicating the potential of such compounds in therapeutic applications (Makki, Abdel-Rahman, & Alharbi, 2018). Additionally, fluorinated compounds with triazine moieties have been studied for their antimicrobial properties, further expanding their potential in medical research (Bawazir & Abdel-Rahman, 2018).

properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S/c1-11-3-5-13(6-4-11)16-19-17(12(2)20-21-16)22-15-9-7-14(18)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNFOSUCOMUMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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